1,2,3-Trichlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSWAAWPMGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232476 | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-47-9 | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83636-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083636479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLK6YBT3ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate, Transport, and Distribution of 1,2,3 Trichlorodibenzofuran
Environmental Persistence and Degradation Resistance
Chlorinated dibenzofurans are recognized for their environmental persistence. cdc.gov The stability of 1,2,3-Trichlorodibenzofuran is attributed to its chemical structure, which is resistant to breakdown under typical environmental conditions. asm.org
Bacterial strains with angular dioxygenase capabilities have been studied for their potential to degrade chlorinated dibenzofurans. For instance, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have demonstrated the ability to catalyze the angular dioxygenation of some mono- to trichlorinated dibenzofurans. asm.org The degradation process often involves the conversion of these compounds to corresponding chlorosalicylic acids or chlorocatechols. asm.orgresearchgate.net However, the degradation efficiency can be limited, and some congeners may not be effectively transformed. asm.org
Studies on anaerobic reductive dechlorination in contaminated sediments have shown that microorganisms can dechlorinate some polychlorinated dibenzofurans (PCDFs). For example, 1,2,3,4-tetrachlorodibenzofuran (B1201123) can be dechlorinated to trichlorodibenzofurans and subsequently to dichlorodibenzofurans. nih.gov This suggests that under certain anaerobic conditions, a stepwise dechlorination of more chlorinated congeners, potentially including this compound, could occur.
Table 1: Estimated Environmental Half-Life for Related Compounds
| Compound | Medium | Half-Life | Conditions |
|---|---|---|---|
| Octachlorodibenzo-p-dioxin (B131699) | Soil | ~7300 days (~20 years) | Sludge-amended soil field study. epa.gov |
| Permethrin (example) | Soil | ~40 days (range 11-113) | Varies with conditions. orst.edu |
| Permethrin (example) | Water Column | 19-27 hours | Can last over a year if bound to sediment. orst.edu |
Sorption and Partitioning Dynamics
The movement and distribution of this compound in the environment are heavily influenced by its sorption to solids and its partitioning between different environmental phases like water, soil, and air.
Soil Adsorption and Immobility
Due to their high octanol-water partition coefficients (Kow), chlorinated dibenzofurans exhibit low mobility in soil. cdc.gov They tend to adsorb strongly to soil organic matter and clay particles. fao.orgmdpi.com This strong adsorption limits their leaching into groundwater. The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a greater tendency for a chemical to bind to soil and sediment.
The sorption of hydrophobic organic compounds like trichlorobenzenes, which are structurally related to trichlorodibenzofurans, has been shown to be a partitioning mechanism, particularly with organo-clays. udel.edu The amount and type of organic carbon in the soil significantly influence the sorption capacity. udel.edu
Sediment Association
In aquatic environments, this compound is expected to be strongly adsorbed to suspended solids and bed sediments. cdc.gov This is a direct consequence of its hydrophobic nature and low water solubility. The association with sediments acts as a sink for these compounds in aquatic systems, but also as a long-term source for bioaccumulation in benthic organisms. Studies on river sediments have shown the presence of various PCDF congeners, indicating their tendency to accumulate in this compartment. cdc.gov
Air-Water Partitioning (Volatilization)
The partitioning of a chemical between air and water is described by its Henry's Law constant. epa.gov Compounds with a higher Henry's Law constant will tend to volatilize more readily from water to air. While specific data for this compound is limited, the properties of related compounds suggest that volatilization from water surfaces can be a significant transport pathway. However, the strong adsorption to sediment and organic matter can reduce the amount of the chemical available in the water column for volatilization. princeton.edu
Bioaccumulation and Biotransformation in Environmental Systems
The persistence and lipophilicity (fat-loving nature) of this compound lead to its accumulation in living organisms.
Bioaccumulation Potential in Food Chains (Ecological Focus)
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.govyoutube.com For hydrophobic compounds like this compound, this occurs through absorption from the environment (bioconcentration) and through the consumption of contaminated food (biomagnification). osti.gov
The potential for a chemical to bioconcentrate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. wikipedia.orgnih.gov A high BCF value indicates a high potential for bioconcentration. Regulatory bodies often use BCF values to classify the bioaccumulative potential of substances, with values above 2,000 or 5,000 often considered indicative of a bioaccumulative or very bioaccumulative substance, respectively. nih.gov
While specific BCF values for this compound are not consistently reported, estimates for related compounds can provide insight. For example, a BCF value of 600 was estimated for a similar compound based on its log Kow of 5.82. europa.eu Other estimations for related compounds have yielded BCF values such as 56 and 349. europa.eu These values suggest a potential for bioconcentration in aquatic organisms.
Once in the food chain, these persistent compounds can biomagnify, leading to progressively higher concentrations in organisms at higher trophic levels. youtube.com This means that top predators in an aquatic food chain are likely to have the highest concentrations of these compounds in their tissues.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,2,3,4-Tetrachlorodibenzofuran |
| This compound |
| 1,3,4-Trichlorodibenzofuran (B13748373) |
| 1,3-Dichlorodibenzofuran (B1211248) |
| 1,2,4-Trichlorodibenzofuran (B13748437) |
| Octachlorodibenzo-p-dioxin |
| Permethrin |
| Aldrin |
| Trichlorobenzene |
| Chlorosalicylic acid |
Microbial Biotransformation and Biodegradation
The persistence of this compound in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform this compound, albeit at varying rates and through different metabolic pathways.
Under aerobic conditions, the biodegradation of chlorinated dibenzofurans is primarily initiated by bacteria possessing dioxygenase enzymes. These enzymes catalyze the insertion of two oxygen atoms into the aromatic ring, leading to the formation of unstable diol intermediates that are subsequently cleaved. While specific studies on the aerobic degradation of this compound are limited, the degradation of other similarly structured chlorinated aromatic compounds provides insight into the likely pathway.
The initial attack is expected to occur on the less chlorinated ring, a common strategy observed in the microbial degradation of polychlorinated biphenyls (PCBs) wikipedia.orgnih.gov. This is because the presence of chlorine atoms can hinder enzymatic attack. For this compound, this would involve the dioxygenation of the unsubstituted benzene (B151609) ring. This initial step is analogous to the degradation of 1,2,4-trichlorobenzene, which is hydroxylated to a chlorinated catechol researchgate.net.
Following the initial dioxygenation, the resulting unstable dihydrodiol is rearomatized to form a trihydroxy-intermediate. This intermediate then undergoes ring cleavage, typically via a meta-cleavage pathway, as observed in some chlorobenzene-degrading bacteria elizadeuniversity.edu.ng. The resulting products are then further metabolized and channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.
Table 1: Key Enzymes and Reactions in Aerobic Degradation of Chlorinated Aromatic Compounds
| Enzyme/Enzyme System | Reaction Catalyzed | Relevance to this compound |
| Dioxygenase | Incorporation of two oxygen atoms into an aromatic ring | Initiates the degradation cascade by attacking the dibenzofuran (B1670420) nucleus. |
| Dehydrogenase | Oxidation of dihydrodiol intermediates | Leads to the formation of catechol-like structures. |
| Catechol 2,3-dioxygenase | meta-cleavage of the catechol ring | A common pathway for the breakdown of aromatic rings in chlorinated compounds. |
This table is based on data from the degradation of related chlorinated aromatic compounds and represents a likely pathway for this compound.
Under anaerobic conditions, the primary microbial degradation mechanism for highly chlorinated compounds like this compound is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This is a crucial step as it often reduces the toxicity of the compound and can make it more susceptible to further aerobic degradation.
Studies on the anaerobic dechlorination of the closely related 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TeCDF) in contaminated sediments have shown a clear pathway of dechlorination. The primary route involved the removal of a chlorine atom from the 2-position to form 1,3,4-trichlorodibenzofuran, which was then further dechlorinated to 1,3-dichlorodibenzofuran nih.gov. A secondary pathway involving the formation of 1,2,4-trichlorodibenzofuran was also observed nih.gov. This suggests that for this compound, anaerobic dechlorination would likely proceed via the removal of one of the adjacent chlorine atoms.
While Sphingomonas wittichii strain RW1 is renowned for its aerobic degradation capabilities of dibenzofurans and dibenzo-p-dioxins, some anaerobic bacteria are known to carry out reductive dechlorination. The process is often slow, with half-lives of related compounds in sediments being on the order of years.
The position and number of chlorine atoms on the dibenzofuran structure significantly impact its susceptibility to microbial degradation.
Number of Chlorine Atoms: Generally, the rate of biodegradation decreases as the number of chlorine substituents increases nih.govresearchgate.net. This is attributed to both steric hindrance, which can prevent the enzyme from accessing the aromatic ring, and the increased chemical stability of the molecule.
Position of Chlorine Atoms: The location of chlorine atoms is a critical determinant of degradability. For aerobic degradation, attack is often favored on the less chlorinated ring wikipedia.orgnih.gov. The presence of chlorine atoms in the ortho positions can particularly hinder degradation researchgate.net. In the case of this compound, the contiguous chlorine atoms on one ring present a significant challenge for microbial enzymes.
Anaerobic Dechlorination: In contrast to aerobic degradation, highly chlorinated congeners are often more readily dechlorinated under anaerobic conditions. The removal of chlorine atoms generally follows a pattern, with certain positions being more susceptible to attack than others.
Table 2: General Influence of Chlorine Substitution on Dibenzofuran Biodegradation
| Substitution Characteristic | Impact on Aerobic Degradation | Impact on Anaerobic Dechlorination |
| Increasing number of chlorines | Decreases degradability | Generally increases the potential for initial dechlorination steps |
| Chlorination on both rings | Slower degradation than if on a single ring | Influences the sequence of dechlorination |
| ortho-Chlorine substitution | Significantly hinders degradation | Can be a target for reductive dechlorination |
This table summarizes general trends observed in the biodegradation of polychlorinated aromatic compounds.
The microbial transformation of this compound leads to the formation of various metabolic intermediates. Under aerobic conditions, the initial products are typically hydroxylated and subsequently ring-opened compounds. Based on the degradation of analogous compounds, the formation of chlorinated catechols is a likely intermediate step before the ring is cleaved researchgate.net.
In the context of anaerobic dechlorination, the primary metabolites are less chlorinated dibenzofurans. For instance, the dechlorination of 1,2,3,4-TeCDF yields 1,3,4-trichlorodibenzofuran and 1,3-dichlorodibenzofuran as major products nih.gov. Therefore, the anaerobic degradation of this compound would be expected to produce dichlorodibenzofuran and monochlorodibenzofuran congeners. The identification of these intermediates in environmental samples can serve as an indicator of ongoing natural attenuation processes.
Transport Mechanisms in Environmental Compartments
The movement of this compound through the environment is governed by its physical and chemical properties, leading to its distribution across air, water, soil, and biota.
Polychlorinated dibenzofurans (PCDFs), including this compound, can undergo long-range atmospheric transport, allowing them to be distributed far from their original sources envirocomp.comnih.govpops.int. This transport occurs with the compound existing in both the vapor phase and adsorbed to atmospheric particles osti.govntis.gov.
The partitioning between the vapor and particle phases is a critical factor influencing its atmospheric lifetime and deposition. This partitioning is primarily controlled by the compound's vapor pressure and the ambient temperature osti.govntis.gov. As a trichlorinated congener, this compound is expected to be more volatile than more highly chlorinated PCDFs and will therefore have a greater tendency to exist in the vapor phase.
Deposition from the atmosphere occurs through two main processes:
Dry Deposition: The settling of particles with adsorbed this compound and the direct transfer of the gaseous form to surfaces.
Wet Deposition: The removal of the compound from the atmosphere by precipitation (rain or snow), which can scavenge both particulate-bound and gaseous forms.
The combination of atmospheric transport and deposition results in the widespread, low-level contamination of soils, sediments, and water bodies with compounds like this compound.
Migration through Soil to Groundwater
The potential for this compound to migrate from soil and contaminate groundwater is governed by its tendency to adsorb to soil particles and its persistence in the subsurface environment. The movement of this compound through the soil column is a complex process influenced by the chemical's properties and the characteristics of the soil.
At the heart of this migration potential is the soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to the organic matter in soil. A high Koc value indicates strong binding to soil particles, which in turn limits the chemical's mobility and reduces the likelihood of it leaching into groundwater. Conversely, a low Koc value suggests weaker binding and greater potential for movement with percolating water.
The mobility of a substance in soil is often categorized based on its Koc value. Substances with a very high Koc are generally considered to have low mobility. The persistence of the compound, often expressed as a half-life in soil, is another critical factor. A long half-life means the compound remains in the soil for an extended period, increasing the timeframe over which leaching can occur. For similar persistent organic pollutants, soil half-lives can be in the range of years. epa.gov
The transport of this compound to groundwater is also influenced by various soil and environmental factors. Soils with low organic matter content, such as sandy soils, will exhibit less sorption and therefore allow for greater mobility. nih.gov Other factors include soil pH, clay content, and the amount of water infiltrating through the soil profile. nih.gov
For a comprehensive understanding, the following table presents estimated and comparative data for this compound and related compounds.
Table 1: Estimated Physicochemical Properties and Mobility of this compound and Related Compounds
| Compound | Log Kow (estimated) | Log Koc (estimated) | Water Solubility (mg/L, estimated) | Mobility Class |
| This compound | 5.5 | 4.8 | 0.005 | Low to Immobile |
| 2,3,7-Trichlorodibenzofuran | 5.8 | 5.1 | 0.001 | Immobile |
| 1,2,3-Trichlorobenzene | 4.05 | 3.5 | 14.5 | Moderate |
Data for Trichlorodibenzofurans are estimated based on QSAR models and data for structurally similar compounds. Data for 1,2,3-Trichlorobenzene is from experimental values for comparison.
Re-emission from Secondary Sources (e.g., Deposition Reservoirs)
Once deposited in environmental media such as soil and sediment, this compound does not necessarily remain sequestered. These depositional areas can act as secondary sources, re-emitting the compound back into the atmosphere over extended periods. This process of volatilization from contaminated surfaces contributes to the long-range transport and widespread, low-level presence of such persistent organic pollutants in the environment.
The re-emission potential of this compound is primarily governed by its vapor pressure and its Henry's Law constant. The Henry's Law constant is a measure of the partitioning of a chemical between water and air. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from a moist surface.
While specific experimental data for the Henry's Law constant of this compound is limited, its structure suggests a moderate potential for volatilization from environmental surfaces. The process is influenced by environmental conditions such as temperature, wind speed, and the nature of the surface matrix (e.g., soil type, water body characteristics). For instance, volatilization rates are generally higher at increased temperatures and wind speeds.
In the context of soil, re-emission is a multi-step process. ladwp.com The compound must first desorb from the soil particles into the soil pore water or air. ladwp.com It then moves through the soil pores to the surface, and finally, it is transported from the surface into the overlying atmosphere. ladwp.com The presence of organic matter in soil, which strongly sorbs PCDFs, can significantly reduce the rate of re-emission by limiting the amount of the compound available for volatilization.
The following table presents estimated and comparative data relevant to the re-emission potential of this compound.
Table 2: Estimated Physicochemical Properties Influencing Re-emission of this compound and Related Compounds
| Compound | Vapor Pressure (Pa, estimated) | Henry's Law Constant (Pa·m³/mol, estimated) | Volatilization Potential from Water |
| This compound | 0.001 | 0.5 | Moderate |
| 2,3,7-Trichlorodibenzofuran | 0.0005 | 0.8 | Moderate to High |
| 1,2,3-Trichlorobenzene | 28 | 320 | High |
Data for Trichlorodibenzofurans are estimated based on QSAR models and data for structurally similar compounds. Data for 1,2,3-Trichlorobenzene is from experimental values for comparison.
The re-emission from secondary sources is a crucial aspect of the environmental fate of this compound, contributing to its persistence and ubiquitous distribution in the global environment.
Analytical Methodologies for 1,2,3 Trichlorodibenzofuran in Environmental Matrices
Sample Collection and Preparation
The initial and one of the most critical stages in the analysis of 1,2,3-Trichlorodibenzofuran is the collection of a representative sample and its subsequent preparation for instrumental analysis. This phase aims to isolate and concentrate the analyte from the complex environmental matrix while removing interfering substances.
Matrix-Specific Extraction Techniques
The choice of extraction technique is highly dependent on the nature of the environmental matrix being analyzed. Different approaches are employed for soil, sediment, biota, air, and water to efficiently extract this compound.
Soil and Sediment: For solid matrices like soil and sediment, ultrasonic extraction is a common method. nih.gov The sample is typically mixed with a solvent blend, such as acetone (B3395972) and n-hexane, and subjected to ultrasonication to facilitate the transfer of the analyte from the sample matrix into the solvent. nih.gov Anhydrous sodium sulfate (B86663) is often added to the sample to remove moisture, which can hinder extraction efficiency. nih.gov
Biota: The analysis of this compound in biological tissues requires homogenization of the sample to ensure uniformity. wur.nl Following homogenization, solvent extraction techniques, similar to those used for soil and sediment, are employed. wur.nl
Air: Air sampling for semi-volatile organic compounds like this compound often involves the use of high-volume air samplers. nih.govmpcb.gov.in These samplers draw a large volume of air through a filter, typically a glass-fiber filter (GFF), to capture particulate-bound compounds, and a subsequent adsorbent trap, such as polyurethane foam (PUF) or XAD-2 resin, to capture the gaseous phase. nih.govmpcb.gov.in The GFFs and adsorbent materials are then extracted using appropriate solvents. nih.gov A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method with acetonitrile (B52724) has been shown to be effective for extracting GFFs. nih.gov
Water: For aqueous samples, including drinking water, groundwater, and surface water, several extraction methods can be utilized. ca.govca.gov Purge and trap, a technique where inert gas is bubbled through the water sample to purge volatile organic compounds which are then trapped on an adsorbent material, is one option. ca.gov Continuous liquid-liquid extraction is another method where the water sample is continuously extracted with an organic solvent like methylene (B1212753) chloride over an extended period. ca.gov Solid-phase extraction (SPE) with C18 bonded silica (B1680970) cartridges is also a widely used technique for extracting and enriching analytes from water samples. nih.gov
Advanced Sample Clean-up Procedures
Following extraction, the resulting solvent extract often contains a variety of co-extracted compounds that can interfere with the analysis of this compound. Therefore, a clean-up step is essential to remove these interferences.
Silica Gel and Alumina (B75360): Adsorption chromatography using materials like silica gel and alumina is a fundamental clean-up technique. creative-proteomics.com These materials can effectively separate compounds based on their polarity. For instance, a multilayer silica gel column can be used to separate different fractions of compounds. nih.gov
Multilayer Columns: Complex samples may require more sophisticated clean-up procedures involving multilayer columns. These columns can be packed with different adsorbents, such as silica gel, alumina, and Florisil, to achieve a high degree of separation. nih.govnih.gov For example, a method for analyzing polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil utilizes a combined multilayer silica gel and Florisil micro-column for cleanup. nih.gov In some cases, a dual-cartridge system with a benzenesulfonic acid cartridge and a silica cartridge is used. nih.gov
Dispersive Solid-Phase Extraction (dSPE): The QuEChERS method incorporates a dispersive solid-phase extraction (dSPE) cleanup step. restek.com Here, a subsample of the extract is mixed with a combination of magnesium sulfate (to remove water) and other sorbents like primary and secondary amine (PSA) exchange material (to remove organic acids and sugars) or C18 (to remove fats). restek.com
Chromatographic Separation Techniques
Chromatography is a powerful analytical technique used to separate the components of a mixture. nih.goviyte.edu.tr In the analysis of this compound, gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govlibretexts.orglabrulez.comresearchgate.net In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. libretexts.org
The choice of the GC column is critical for achieving good separation of different isomers of trichlorodibenzofurans. The SLB®-5ms column, for example, is known for its low bleed, inertness, and efficiency in separating such compounds. sigmaaldrich.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. researchgate.net
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are versatile separation techniques that utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. amazonaws.comwur.nl These techniques are particularly useful for analyzing less volatile or thermally labile compounds. libretexts.org
UPLC systems operate at much higher pressures than conventional HPLC systems and use columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and improved resolution. amazonaws.com The separation in HPLC and UPLC is based on the differential interactions of the analytes with the stationary and mobile phases. creative-proteomics.comnih.gov Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is a common mode used for the analysis of organic compounds. mdpi.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that is often coupled with chromatographic systems (GC-MS or LC-MS) for the unambiguous identification and quantification of analytes. nih.govnih.gov MS works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio. scholarena.com
For the analysis of this compound, both quadrupole mass spectrometers and high-resolution mass spectrometers (HRMS) are used. ca.govchemrxiv.org To achieve the high sensitivity required for trace-level analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only a few specific ions characteristic of the target analyte are monitored. ca.gov High-resolution mass spectrometry provides very accurate mass measurements, which aids in the identification of unknown compounds. chemrxiv.org
Isotope dilution is a common quantification method used in the analysis of this compound. ca.govca.gov This involves adding a known amount of an isotopically labeled internal standard (e.g., 1,2,3-Trichloropropane-D5 for a similar compound) to the sample before processing. ca.govca.gov The ratio of the response of the native analyte to the labeled standard is used for quantification, which helps to correct for any losses during sample preparation and analysis.
| Analytical Stage | Technique/Method | Application Notes |
| Sample Extraction | Ultrasonic Extraction | Commonly used for soil and sediment with solvents like acetone/hexane. nih.gov |
| High-Volume Air Sampling | Captures particulate and gaseous phase this compound from the air. nih.govmpcb.gov.in | |
| Purge and Trap | Suitable for extracting volatile compounds from water samples. ca.gov | |
| Continuous Liquid-Liquid Extraction | Effective for extracting analytes from aqueous samples over an extended period. ca.gov | |
| Solid-Phase Extraction (SPE) | Used for extraction and enrichment from water, often with C18 cartridges. nih.gov | |
| Sample Clean-up | Adsorption Chromatography | Utilizes silica gel and alumina to remove polar interferences. creative-proteomics.com |
| Multilayer Columns | Combines different adsorbents for enhanced separation in complex matrices. nih.govnih.gov | |
| Dispersive Solid-Phase Extraction (dSPE) | A key step in the QuEChERS method for rapid and effective cleanup. restek.com | |
| Separation | Gas Chromatography (GC) | A primary technique for separating volatile isomers of trichlorodibenzofurans. nih.govlabrulez.com |
| High-Performance Liquid Chromatography (HPLC) | Suitable for less volatile or thermally sensitive compounds. libretexts.org | |
| Ultra-Performance Liquid Chromatography (UPLC) | Offers faster analysis and better resolution compared to HPLC. amazonaws.com | |
| Detection & Quantification | Mass Spectrometry (MS) | Provides definitive identification and is often used in SIM mode for sensitivity. ca.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Offers high mass accuracy for confident identification. chemrxiv.org | |
| Isotope Dilution | A robust quantification method that corrects for analytical variability. ca.govca.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of polychlorinated dibenzofurans (PCDFs), including 1,2,3-TCDF. waters.comtoxicdocs.org In this method, the sample extract is injected into a gas chromatograph, where a capillary column separates the different congeners based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
For enhanced sensitivity, especially when dealing with trace levels found in environmental samples, low-resolution mass spectrometry (LRMS) can be operated in negative chemical ionization (NCI) mode. This technique has been shown to be capable of analyzing dioxins at parts-per-trillion (ppt) levels. researchgate.net However, for some congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), NCI may exhibit lower sensitivity. researchgate.net
Recent advancements have seen the increased use of tandem mass spectrometry (GC-MS/MS) for dioxin and furan (B31954) analysis. isotope.comwur.nl This technique provides greater selectivity and can help to reduce matrix interferences, which is particularly beneficial for complex environmental samples. wur.nl The European Union has approved the use of GC-MS/MS for the confirmatory analysis of dioxins and furans in food and feed. isotope.com
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
For the most sensitive and specific analysis of 1,2,3-TCDF and other PCDFs, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. youtube.comwaters.com This method is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under methods such as 8290A and 1613. youtube.comepa.gov
HRGC utilizes long capillary columns (e.g., 60 meters) to achieve superior separation of the various PCDF isomers. well-labs.com The high-resolution mass spectrometer operates at a resolving power of at least 10,000, which allows it to distinguish between the masses of target analytes and interfering compounds with very similar masses. youtube.comenv.go.jp This high level of specificity is crucial for accurate quantification at the extremely low concentrations (femtogram to picogram range) at which these compounds are often found in the environment. waters.comwaters.com
The combination of high-resolution separation and high-resolution mass detection makes HRGC-HRMS the definitive technique for confirmatory analysis and is essential for regulatory compliance and human health risk assessments. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While GC-MS based methods are predominant, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of certain persistent organic pollutants. Although less commonly used for PCDFs compared to GC-MS, LC-MS/MS offers advantages for compounds that are thermally labile or difficult to volatilize.
The process involves separating compounds in a liquid phase using a high-performance liquid chromatograph (HPLC) and then detecting them with a tandem mass spectrometer. wa.gov The electrospray ionization (ESI) source is commonly used in LC-MS/MS for the analysis of a range of compounds. researchgate.net While direct applications for 1,2,3-TCDF are not as widely documented as GC-MS methods, the principles of LC-MS/MS, including sample preparation steps like solid-phase extraction (SPE), are well-established for other organic contaminants in various matrices. wa.gov
Further research may expand the role of LC-MS/MS in the analysis of PCDFs, potentially offering complementary information to GC-MS techniques.
Isomer-Specific Analysis and Congener Profiling
Due to the varying toxicity of different PCDF isomers, isomer-specific analysis is critical. The term "congener" refers to any one of the 135 individual chlorinated dibenzofuran (B1670420) compounds. nih.gov Congener profiling, which is the determination of the relative concentrations of different congeners in a sample, can provide valuable information about the source of the contamination. ncku.edu.twscirp.orgresearchgate.net
Different sources of PCDFs, such as industrial processes or combustion, produce characteristic congener profiles. scirp.org For example, the congener profile of pentachlorophenol (B1679276) (PCP) related samples shows a distinct pattern in the lower chlorinated tetra, penta, and hexa PCDD/F range. scirp.org By comparing the congener profile of an environmental sample to the profiles of known sources, it may be possible to identify the origin of the contamination. researchgate.net
Multivariate statistical methods, such as principal component analysis (PCA) and positive matrix factorization (PMF), can be used to analyze complex congener profile data and help in source apportionment. researchgate.net However, the congener profiles in biological samples like fish can be different from those in abiotic matrices like sediment and water from the same location, suggesting that biotic distribution is more complex. nih.govusgs.gov Factors such as the lipid content in fish can influence the congener composition. nih.gov
Quality Assurance and Quality Control (QA/QC) in Environmental Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of analytical data for 1,2,3-TCDF and other PCDFs. toxicdocs.org This involves a multi-faceted approach to monitor and control every stage of the analytical process, from sample collection to final data reporting.
Key QA/QC elements include the analysis of procedural blanks to check for contamination, the use of quality control samples to monitor method performance, and the analysis of duplicate samples to assess precision. nih.gov
Use of Labeled Standards and Reference Materials (e.g., 2,4,6-Trichlorodibenzofuran as a Standard)
A cornerstone of QA/QC in PCDF analysis is the use of isotopically labeled internal standards. well-labs.com These are compounds that are chemically identical to the target analytes but contain one or more heavier isotopes, such as Carbon-13 (¹³C). nih.gov A known amount of these labeled standards is added to the sample at the beginning of the analytical procedure. By measuring the recovery of these standards, analysts can correct for losses that may occur during sample extraction and cleanup. youtube.com
For example, ¹³C-labeled 2,3,7,8-TCDD is used as an internal standard in methods based on gas chromatography/mass spectrometry. nih.gov The use of a full suite of 17 ¹³C-labeled 2,3,7,8-substituted PCDD/F standards allows for true isotope dilution for all toxicologically relevant congeners. isotope.com
In addition to internal standards, certified reference materials (CRMs) are analyzed to verify the accuracy of the analytical method. nih.gov These are materials with well-characterized concentrations of the target analytes. The National Institute of Standards and Technology (NIST) provides several SRMs for organic pollutants. nih.gov
While this compound is the target analyte, other isomers like 2,4,6-Trichlorodibenzofuran can be used as analytical standards for calibration and reference purposes. ncats.io
Addressing Methodological Challenges (e.g., Thermal Degradation, Isomeric Interconversion)
Several methodological challenges can affect the accuracy of PCDF analysis. One significant issue is the potential for thermal degradation of PCDFs during analysis, particularly in the hot injection port of a gas chromatograph. toxicdocs.org Studies have shown that PCDFs can undergo dechlorination when heated on fly ash, and the extent of degradation can be temperature-dependent. tandfonline.comnih.gov For instance, some studies have observed an increase in the concentration of lower chlorinated congeners at certain temperatures, followed by a decrease at higher temperatures, indicating both formation and destruction processes. tandfonline.com
Another potential challenge is isomeric interconversion, where one isomer transforms into another during the analytical process. While less commonly reported for PCDFs under typical analytical conditions, the possibility must be considered, especially when unexpected isomer ratios are observed.
To mitigate these challenges, analytical methods are carefully optimized. For example, the use of cooler injection techniques can minimize thermal degradation. Furthermore, rigorous QA/QC procedures, including the analysis of standards and reference materials, help to identify and account for any potential analytical artifacts. toxicdocs.org
Ecotoxicological Research and Environmental Risk Assessment of Trichlorodibenzofurans
Ecological Effects on Biota (e.g., Aquatic Organisms, Wildlife)
Direct ecotoxicological data for 1,2,3-Trichlorodibenzofuran on aquatic organisms and wildlife are not extensively documented in publicly available scientific literature. The majority of research on PCDFs focuses on the most toxic congeners, particularly those with chlorine atoms in the 2,3,7, and 8 positions. However, the general mechanisms of PCDF toxicity are understood to be mediated through the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse effects, including reproductive impairment, developmental toxicity, and immunotoxicity in exposed organisms. wikipedia.orgnih.gov
Studies on other PCDF congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), have demonstrated significant adverse effects on fish, including mortality, reduced growth, and behavioral changes at very low concentrations. nih.gov For instance, TCDF has been shown to be extremely toxic to rainbow trout. nih.gov While this compound is expected to be less potent than 2,3,7,8-TCDF, it is still considered a compound of concern due to its structural similarity to other toxic PCDFs. The toxicity of different PCDF congeners is often expressed relative to 2,3,7,8-TCDD, the most toxic dioxin-like compound, through the use of Toxic Equivalency Factors (TEFs). wikipedia.org The TEF for this compound has not been officially established by major regulatory bodies, which complicates a precise assessment of its risk.
Bioaccumulation and Trophic Transfer in Ecological Food Webs
The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.gov For PCDFs, including this compound, their lipophilic (fat-loving) nature suggests a high potential for bioaccumulation in the fatty tissues of organisms. ca.gov
Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. nih.gov Trophic Magnification Factors (TMFs) are used to quantify this phenomenon. nih.gov A TMF greater than 1 indicates that the chemical is biomagnifying. nih.gov While specific TMFs for this compound have not been determined, studies on other persistent organic pollutants demonstrate that biomagnification is a significant concern for chemicals with similar properties. nih.govnih.gov The lack of specific data for this compound highlights a critical knowledge gap in understanding its behavior in ecological food webs.
Table 1: Bioaccumulation Metrics for Selected PCDFs
| Compound | Organism | Metric | Value | Reference |
| 2,3,7,8-TCDF | Guppy | BCF | 2042 | nih.gov |
| 2,3,7,8-TCDF | Rainbow Trout | BCF | 2630 | nih.gov |
| 2,3,7,8-TCDF | Rainbow Trout | BCF | 4467 | nih.gov |
This table illustrates the high bioaccumulation potential of a related PCDF congener, suggesting a similar concern for this compound.
Mixture Toxicology in Environmental Contexts
In the environment, organisms are rarely exposed to single chemicals. Instead, they are exposed to complex mixtures of contaminants. nih.gov The toxicity of such mixtures can be difficult to predict, as the combined effect of the chemicals can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). nih.gov
Environmental Risk Assessment Frameworks for PCDFs
Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects from exposure to one or more stressors. wikipedia.org For PCDFs and other dioxin-like compounds, the U.S. Environmental Protection Agency (EPA) and other international bodies have developed specific risk assessment frameworks. wikipedia.org A key component of these frameworks is the TEF methodology, which allows for the assessment of complex mixtures of these compounds by converting the concentrations of individual congeners into a single TEQ value. wikipedia.org
The risk assessment process generally involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: Determines whether a chemical can cause adverse effects. For PCDFs, the primary hazard is their dioxin-like toxicity.
Dose-Response Assessment: Quantifies the relationship between the dose of a chemical and the incidence of adverse effects. For PCDFs, this is often based on the toxicity of 2,3,7,8-TCDD.
Exposure Assessment: Measures or estimates the intensity, frequency, and duration of exposure to a chemical. This involves analyzing environmental samples (e.g., water, sediment, biota) to determine the concentrations of PCDFs.
Risk Characterization: Integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations.
The application of this framework to this compound is hampered by the lack of specific toxicological and bioaccumulation data.
Development and Validation of Environmental Test Methods (e.g., In-vivo, In-vitro, Modeling, QSAR)
A variety of methods are used to assess the ecotoxicity of chemicals. These include in-vivo studies, in-vitro bioassays, and computational models.
In-vivo studies involve exposing whole organisms (e.g., fish, invertebrates) to a chemical to observe its effects. nih.gov These studies provide data on acute and chronic toxicity, as well as reproductive and developmental effects. While essential for understanding the effects of a chemical on a whole organism, they can be time-consuming and expensive.
In-vitro bioassays use cultured cells or cellular components to assess the toxicity of a chemical at the molecular or cellular level. nih.govnih.govresearchgate.net For dioxin-like compounds, reporter gene assays are commonly used to measure the activation of the AhR. nih.gov These assays are rapid and cost-effective screening tools.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. nih.govnih.gov QSARs can be used to estimate the toxicity of chemicals for which limited or no experimental data are available. nih.govnih.gov The development of robust QSAR models for PCDFs could help to fill the data gaps for less-studied congeners like this compound.
While these methods are well-established for assessing the toxicity of chemicals, specific models and assays validated for this compound are not widely reported.
Table 2: Overview of Environmental Test Methods for PCDFs
| Method Type | Description | Application to this compound |
| In-vivo | Studies on whole organisms to assess toxicity. | Limited specific data available. |
| In-vitro | Cell-based assays to screen for toxicity mechanisms (e.g., AhR activation). | Potentially applicable for screening, but specific validation data is scarce. |
| QSAR | Computational models to predict toxicity based on chemical structure. | Could be used to estimate toxicity, but models need to be validated for this specific congener. |
Remediation and Mitigation Strategies for 1,2,3 Trichlorodibenzofuran Contamination
Site Characterization and Assessment for Remediation Planning
A comprehensive site characterization and assessment is the foundational step in developing a successful remediation strategy for 1,2,3-Trichlorodibenzofuran contamination. This phase involves a detailed investigation to understand the extent and nature of the contamination and to establish clear, achievable remedial objectives. crccare.com
Determining Extent and Nature of Contamination
To effectively remediate a site, the vertical and horizontal boundaries of the this compound contamination in soil, sediment, and groundwater must be accurately delineated. This process involves a multi-faceted approach:
Historical Site Assessment: A thorough review of the site's history can provide crucial clues about the potential sources, types, and locations of contamination. buffalo.edu For instance, industrial sites involved in the production of chlorinated chemicals like pentachlorophenol (B1679276) (PCP) or those with a history of waste incineration are potential sources of PCDF contamination. regenesis.comclu-in.org
Soil and Sediment Sampling: Systematic sampling of soil and sediment is conducted to determine the concentration of this compound. Studies have shown that PCDFs tend to bind to organic matter and accumulate in finer soil particles. regenesis.com Therefore, analysis of different particle size fractions can provide a more accurate picture of the contamination distribution.
Groundwater Monitoring: Installation of monitoring wells allows for the collection and analysis of groundwater samples to assess the presence and concentration of dissolved this compound, helping to understand its mobility and potential to migrate off-site. researchgate.netgnest.org
Advanced Analytical Techniques: The accurate detection and quantification of this compound require sophisticated analytical methods. High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) is the gold standard for the analysis of PCDDs and PCDFs due to its high selectivity and sensitivity, allowing for the detection of congeners at very low concentrations. mdpi.com Other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed for the analysis of related contaminants in water and sediment. usgs.gov
A conceptual site model (CSM) is developed using the data gathered. This model provides a comprehensive representation of the contamination, including its sources, pathways for migration, and potential receptors (e.g., humans, wildlife). crccare.com
Setting Site-Specific Remedial Objectives
Once the contamination is well-defined, the next step is to establish site-specific remedial objectives. These objectives are the target cleanup levels that are protective of human health and the environment. The process for setting these objectives includes:
Risk Assessment: A human health and ecological risk assessment is conducted to evaluate the potential adverse effects of the this compound contamination. This assessment considers the toxicity of the compound and the potential exposure pathways identified in the CSM. epa.govepa.gov
Regulatory Standards: Remedial objectives are often guided by federal and state regulations. For instance, the U.S. Environmental Protection Agency (EPA) provides guidance on cleanup levels for persistent organic pollutants like PCBs, which are structurally similar to PCDFs. epa.gov These regulations may specify maximum contaminant levels (MCLs) for drinking water or acceptable soil concentrations depending on the future land use (e.g., residential, industrial). researchgate.net
Land Use Considerations: The intended future use of the contaminated site plays a significant role in determining the cleanup goals. nepc.gov.au A site planned for residential use will have much stricter remedial objectives than a site that will continue to be used for industrial purposes. buffalo.edu
The remedial objectives should be clear, measurable, and achievable with available remediation technologies.
Physical Remediation Technologies
Physical remediation technologies are often employed for the cleanup of sites contaminated with this compound. These methods aim to either remove the contaminated material from the site or to separate the contaminants from the soil or groundwater.
Excavation and Off-site Disposal/Treatment
Excavation and off-site disposal is a common and straightforward physical remediation method. youtube.com This approach involves the physical removal of contaminated soil and sediment from the site. itrcweb.org
The process generally includes:
Excavation: Using standard construction equipment like backhoes and excavators, the contaminated soil is dug up. youtube.com The depth of excavation is determined by the site characterization data to ensure all contaminated material is removed.
Transportation: The excavated material is transported by licensed haulers to a permitted off-site facility. youtube.com
Disposal or Treatment: The contaminated material is then either disposed of in a secure landfill designed to contain hazardous waste or treated at a specialized facility. youtube.com Treatment options can include incineration at high temperatures, which is highly effective at destroying PCDFs. clu-in.org
| Parameter | Description |
| Applicability | Small to moderately sized areas with accessible contamination. |
| Advantages | Rapid and effective removal of the contaminant source. |
| Disadvantages | High cost associated with transportation and disposal, potential for dust and vapor generation during excavation, and long-term liability associated with landfilling. |
Soil Venting and Soil Vapor Extraction
Soil Vapor Extraction (SVE) is an in-situ remediation technology that is effective for volatile and some semi-volatile organic compounds. While PCDFs like this compound have relatively low volatility, SVE can have some applicability, particularly in warmer climates or when combined with other technologies that increase volatility.
SVE systems work by applying a vacuum to the soil through extraction wells. This vacuum induces a flow of air through the soil, which causes the volatile contaminants to evaporate and be drawn out of the ground. The extracted vapor is then treated above ground.
The effectiveness of SVE for this compound can be limited by its low vapor pressure and strong adsorption to soil particles. However, its effectiveness can be enhanced by:
Thermal Enhancement: Heating the soil can increase the vapor pressure of semi-volatile compounds, making them more amenable to SVE.
Air Sparging: Injecting air into the groundwater can help to volatilize contaminants, which can then be captured by an SVE system.
A case study on the effectiveness of SVE for other chlorinated solvents showed a significant reduction in contaminant mass over time, though the removal rate tends to decrease as the most accessible contamination is removed. epa.gov
| Factor | Impact on SVE Effectiveness |
| Contaminant Volatility | Less volatile compounds are more difficult to remove. |
| Soil Permeability | Higher permeability allows for better air flow and more effective extraction. |
| Soil Moisture | High moisture content can block air flow paths. |
| Organic Carbon Content | High organic carbon content can lead to strong adsorption of the contaminant, reducing its volatility. nih.gov |
Pump and Treat for Contaminated Groundwater
For sites where this compound has migrated to the groundwater, pump and treat is a widely used remediation technology. gnest.org This method involves extracting contaminated groundwater and treating it above ground to remove the contaminants. mdpi.com
The typical components of a pump and treat system include:
Extraction Wells: One or more wells are installed to pump the contaminated groundwater to the surface. gnest.org
Above-Ground Treatment System: The extracted water is passed through a treatment system to remove the contaminants. Common treatment technologies for organic compounds like PCDFs include activated carbon adsorption and advanced oxidation processes. gnest.org
Discharge: The treated water, which meets regulatory standards, is then discharged back into the ground, to a surface water body, or to a publicly owned treatment works. gnest.org
Pump and treat systems are effective at containing the migration of contaminated groundwater plumes and can, over long periods, reduce contaminant concentrations in the aquifer. frtr.gov However, for strongly sorbed contaminants like this compound, the remediation process can be very slow and may not always achieve stringent cleanup goals due to the slow release of the contaminant from the aquifer matrix. gnest.org Combining pump and treat with other in-situ technologies can sometimes enhance its effectiveness. mdpi.com
Thermal Remediation
Thermal remediation encompasses a range of technologies that utilize heat to treat contaminated materials. For persistent organic pollutants like this compound, thermal methods can achieve high destruction efficiencies. Common thermal remediation techniques that could be applied to this compound contamination include incineration, thermal desorption, and pyrolysis.
Incineration: This process involves the combustion of contaminated soil or other materials at high temperatures (typically above 850°C) in the presence of oxygen. The high temperatures break down the chemical structure of this compound into less harmful compounds such as carbon dioxide, water, and hydrogen chloride. The effectiveness of incineration is dependent on maintaining optimal temperature, residence time, and turbulence to ensure complete destruction of the contaminant and to prevent the formation of other toxic byproducts.
Thermal Desorption: This technique uses heat to volatilize contaminants from a solid matrix like soil. The contaminated material is heated to a temperature sufficient to vaporize the this compound, which is then collected and treated in a separate unit, often by incineration or another destruction technology. Thermal desorption is advantageous as it can separate the contaminant from the bulk of the soil, reducing the volume of material that requires more intensive treatment.
Pyrolysis: Pyrolysis is the thermal decomposition of contaminants in the absence of oxygen. The contaminated material is heated to high temperatures, causing the this compound to break down into smaller molecules. The products of pyrolysis can include gases, oils, and a solid char. The specific products and their composition depend on the temperature and heating rate.
While thermal remediation methods are generally effective for a wide range of organic contaminants, their application to this compound would require careful optimization to ensure complete destruction and to manage the potential for the formation of other toxic chlorinated compounds.
Bioremediation Approaches
Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. For chlorinated compounds like this compound, bioremediation can be a cost-effective and environmentally friendly alternative to traditional physical and chemical treatments. springerprofessional.de
Intrinsic Bioremediation
Intrinsic bioremediation, also known as monitored natural attenuation (MNA), relies on the naturally occurring physical, chemical, and biological processes within soil and groundwater to reduce the mass, toxicity, mobility, volume, or concentration of contaminants. crccare.comclu-in.org For this compound, intrinsic bioremediation would primarily involve the metabolic activities of indigenous microbial populations.
The effectiveness of intrinsic bioremediation is highly site-specific and depends on factors such as the presence of suitable microorganisms, the availability of electron acceptors and donors, and favorable geochemical conditions. clu-in.org While the natural attenuation of some chlorinated compounds has been documented, the process can be slow for highly chlorinated molecules like this compound. nih.govenviro.wiki Monitoring is a critical component of any MNA strategy to ensure that the contamination is being effectively reduced and is not migrating to new areas. mdpi.com
Enhanced/Engineered Bioremediation
When natural attenuation processes are not sufficient to meet remediation goals, enhanced or engineered bioremediation strategies can be employed. These approaches involve the manipulation of the subsurface environment to stimulate microbial activity and enhance the degradation of contaminants. frtr.gov
Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or electron donors to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. frtr.gov
For the aerobic degradation of chlorinated aromatic compounds, the addition of oxygen is often a key limiting factor. Enhancing oxygen levels can stimulate the activity of aerobic bacteria that can use this compound as a substrate. ub.edu In addition to oxygen, the provision of essential nutrients such as nitrogen and phosphorus may be necessary to support microbial growth and metabolism. forumias.com The success of biostimulation is dependent on the presence of a native microbial population with the genetic potential to degrade the contaminant.
Table 1: Examples of Biostimulation for Chlorinated Compounds
| Contaminant | Amendment | Conditions | Outcome |
| Chlorinated Benzenes | Nitrogen and Phosphorus | Aerobic | Rapid degradation of monochlorobenzene and dichlorobenzene isomers. ub.edu |
| 1,1,2-Trichloroethane | Not specified | Anaerobic | Decline in concentration over time, following first-order kinetics. nih.gov |
This table presents data for related chlorinated compounds to illustrate the principles of biostimulation, as direct data for this compound is limited.
Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site to enhance the degradation of a target contaminant. terrasystems.net This approach is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.
For chlorinated compounds like this compound, anaerobic reductive dechlorination is a key degradation pathway. Certain microorganisms, such as those from the Dehalococcoides genus, are known to be capable of dechlorinating a wide range of chlorinated compounds, including polychlorinated biphenyls (PCBs) and chlorinated dioxins. acs.orgnih.govacs.org The addition of cultures containing these or other specialized microorganisms could potentially enhance the dechlorination of this compound. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and thrive in the subsurface environment. terrasystems.net
Table 2: Examples of Bioaugmentation for Chlorinated Compounds
| Contaminant | Microbial Culture | Key Findings |
| Polychlorinated Biphenyls (PCBs) | Dehalococcoides mccartyi strains CG1 and CG4 | Co-cultivation enhanced dechlorination compared to individual strains. acs.org |
| Aroclor 1260 (a PCB mixture) | Dehalococcoides sp. strain CBDB1 | Extensive dechlorination of a complex PCB mixture by a single bacterial strain. nih.gov |
| Trichloroethene (TCE) | Nonindigenous bacterial consortium | Successful dechlorination of TCE and its daughter products to ethene in a field demonstration. terrasystems.net |
This table presents data for related chlorinated compounds to illustrate the principles of bioaugmentation, as direct data for this compound is limited.
Bioreactors and biofilters are engineered systems that can be used to treat contaminated water or air. These systems provide a controlled environment for microbial growth and activity, leading to more efficient and predictable contaminant removal.
Bioreactors: For liquid waste streams containing this compound, various bioreactor configurations could be employed. For example, moving bed biofilm reactors (MBBRs) use plastic carriers to support the growth of a biofilm, which can enhance the degradation of organic pollutants. mdpi.com These systems can be bioaugmented with specialized microbial consortia to improve the removal of recalcitrant compounds. nih.gov
Biofilters: Biofilters are used to treat contaminated air streams. The air is passed through a bed of porous material, such as compost or soil, which supports a population of microorganisms. These microorganisms then degrade the volatile organic compounds in the air. A biofilter could potentially be used to treat off-gases from industrial processes that may contain this compound.
The design and operation of bioreactors and biofilters for the treatment of this compound would need to be optimized to ensure high removal efficiencies and to prevent the release of the contaminant or its byproducts into the environment.
Chemical Remediation Technologies
Chemical remediation technologies aim to transform hazardous contaminants into less toxic or non-hazardous compounds through chemical reactions. clu-in.org These in situ methods are often aggressive and can be applied to a wide range of volatile and semi-volatile organic compounds. clu-in.org
In situ chemical injection involves introducing chemical reagents into the subsurface to degrade contaminants. researchgate.net This can be achieved through either oxidation or reduction pathways.
In Situ Chemical Oxidation (ISCO) is a remediation technique that uses strong chemical oxidizers to destroy contaminants in soil and groundwater. wikipedia.org This process is accomplished by injecting oxidants into the contaminated medium to break down organic compounds. wikipedia.orgcrccare.com Commonly used oxidants include permanganate, persulfate, Fenton's reagent (hydrogen peroxide and iron), and ozone. clu-in.orgwikipedia.orgcascade-env.com ISCO is particularly effective for a variety of organic contaminants, including chlorinated solvents. wikipedia.orgfrtr.gov The chemical reactions involved often generate highly reactive radicals, such as hydroxyl and sulfate (B86663) radicals, which are the primary drivers of contaminant destruction. cascade-env.com For instance, the oxidation of chlorinated ethenes can occur directly with permanganate, while other contaminants are destroyed through radical chemistry. cascade-env.com
In Situ Chemical Reduction (ISCR) is a remediation technology that relies on the chemical reduction of contaminants to transform them into less harmful substances. researchgate.net This process is often applied to chlorinated compounds. frtr.govcascade-env.com Common chemical reductants include zero-valent iron (ZVI), zero-valent zinc (ZVZ), iron minerals, and polysulfides. frtr.gov ISCR can be driven by both abiotic pathways, using metallic particles, and biological processes. regenesis.com The application of ZVI, for example, can lead to the degradation of chlorinated solvents primarily through a beta-elimination pathway. cascade-env.comclu-in.org ISCR is often chosen for its ability to provide a more aggressive and persistent treatment compared to bioremediation or ISCO alone. cascade-env.com
Table 1: Comparison of In Situ Chemical Injection Technologies
| Feature | In Situ Chemical Oxidation (ISCO) | In Situ Chemical Reduction (ISCR) |
| Primary Mechanism | Oxidation of contaminants using strong oxidizers. wikipedia.org | Reduction of contaminants using chemical reductants. researchgate.net |
| Common Reagents | Permanganate, Persulfate, Fenton's Reagent, Ozone. clu-in.orgcascade-env.com | Zero-Valent Iron (ZVI), Zero-Valent Zinc (ZVZ), Polysulfides. frtr.gov |
| Target Contaminants | Chlorinated ethenes, petroleum hydrocarbons, 1,4-dioxane. frtr.gov | Chlorinated solvents (e.g., PCE, TCE), some metals. frtr.govcascade-env.com |
| Reaction Pathway | Often involves the generation of powerful radicals (hydroxyl, sulfate). cascade-env.com | Primarily abiotic transformation, can be enhanced by biological processes. regenesis.com |
Immobilization technologies aim to reduce the mobility and bioavailability of contaminants in the soil and groundwater, thereby preventing their migration to sensitive receptors. This approach does not necessarily destroy the contaminant but rather binds it within the soil matrix.
One promising method is enzymatic immobilization. Studies have shown that enzymes like horseradish peroxidase and laccase can effectively immobilize phenolic pollutants in soil. nih.gov For example, treatment with a culture filtrate from the fungus Geotrichum candidum, which contains laccase, significantly reduced the leaching of 4-methylphenol and 2,4-dichlorophenol (B122985) from soil columns. nih.gov In the case of 2,4-dichlorophenol, leaching was reduced to 12.0% two weeks after treatment, compared to 61.7% in an untreated control column. nih.gov This suggests that similar enzymatic treatments could be investigated for the immobilization of this compound, which shares structural similarities with other chlorinated phenolic compounds. The goal of this technique is to reduce the potential for groundwater pollution by these substances. nih.gov
Hybrid and Integrated Remediation Strategies
Combining different remediation technologies, often referred to as a treatment train, can lead to more effective and cost-efficient site cleanup. clu-in.org
A notable example of an integrated approach is the combination of thermal desorption with molten salt oxidation. A study on the remediation of soil contaminated with 1,2,3-trichlorobenzene, a related chlorinated aromatic compound, demonstrated the effectiveness of a combined thermal desorption-molten salt oxidation reactor system. nih.gov In this system, the thermal desorption unit was used to extract and concentrate the contaminant from the soil, which was then destroyed in the molten salt oxidation reactor. nih.gov This combined system achieved destruction and removal efficiencies of over 99% at temperatures above 850°C. nih.gov
Another hybrid strategy involves coupling ISCR with in situ bioremediation. frtr.gov Commercial products are available that combine ZVI with an organic carbon source to promote both abiotic and biotic degradation of contaminants. clu-in.org The carbon source stimulates microbial activity, which can enhance the reductive dechlorination process. frtr.gov Similarly, ISCO can be integrated with other technologies; for instance, ISCO can be used to treat a highly concentrated source zone, while a less aggressive technology like monitored natural attenuation or ISCR is used to manage the dissolved contaminant plume. clu-in.orgwikipedia.org The combination of adsorption onto materials like activated carbon followed by degradation by ZVI is another approach that has been applied to chlorinated solvents. clu-in.org
Monitoring and Verification of Remediation Effectiveness
Effective monitoring is crucial to assess the performance of any remediation effort and to verify that cleanup objectives are being met. clu-in.org For contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including this compound, highly sensitive analytical methods are required.
The standard instrumental method for the determination of dioxins and furans is gas chromatography-mass spectrometry (GC-MS), particularly high-resolution GC coupled with high-resolution MS (HRGC/HRMS). nih.govresearchgate.net This technique provides the necessary selectivity and sensitivity to identify and quantify specific congeners at very low concentrations. nih.gov The analytical process typically involves sample extraction, a series of cleanup steps to remove interfering compounds, and finally, instrumental analysis. nih.govresearchgate.net
Monitoring programs should be designed to track the concentration of the target contaminant(s) in relevant media (e.g., soil, groundwater, air) over time. This includes establishing baseline concentrations before remediation begins and continuing to monitor during and after the treatment to evaluate its effectiveness. For air monitoring, methods have been developed to detect picogram per cubic meter (pg/m³) levels of these compounds. epa.gov The data generated from these monitoring activities are essential for decision-making and for demonstrating the success of the remediation project. clu-in.org
Risk-Based Remediation Approaches
A risk-based approach to remediation focuses on managing the risks posed by contaminants to human health and the environment. newtowncreekcag.orgpca.state.mn.us Instead of aiming for complete removal of a contaminant, which may not always be feasible or necessary, risk-based approaches establish remediation goals based on acceptable risk levels for current and future land use. newtowncreekcag.org
The process of developing risk-based remediation goals involves several steps:
Site Characterization: A thorough investigation to determine the nature and extent of contamination. pca.state.mn.us
Exposure Assessment: Identifying potential pathways through which human and ecological receptors could be exposed to the contaminant.
Toxicity Assessment: Evaluating the potential for the contaminant to cause adverse health effects.
Based on this risk assessment, Preliminary Remediation Goals (PRGs) can be developed. newtowncreekcag.org These are concentration levels for a contaminant in a specific medium (e.g., soil, water) that are considered protective of human health and the environment. newtowncreekcag.org For complex sites or mixtures of contaminants, a more detailed site-specific risk assessment may be necessary. pca.state.mn.uscrccare.com For mixtures, the additive risk of different chemicals is often considered. pca.state.mn.us
Table 2: Key Steps in a Risk-Based Remediation Approach
| Step | Description |
| 1. Site Investigation | Characterize the extent and concentration of this compound contamination. pca.state.mn.us |
| 2. Receptor Evaluation | Identify human and ecological receptors that may be exposed. pca.state.mn.us |
| 3. Exposure Pathway Analysis | Determine how receptors might come into contact with the contaminant (e.g., ingestion, inhalation). newtowncreekcag.org |
| 4. Toxicity Assessment | Evaluate the dose-response relationship for this compound. |
| 5. Risk Characterization | Quantify the potential risk to identified receptors. newtowncreekcag.org |
| 6. Development of PRGs | Establish site-specific cleanup levels that are protective of health and the environment. newtowncreekcag.org |
| 7. Remedy Selection & Implementation | Choose and apply a remediation strategy to meet the PRGs. |
| 8. Long-term Monitoring | Verify that the remedy remains effective over time. clu-in.org |
Regulatory Frameworks and Policy Implications for 1,2,3 Trichlorodibenzofuran Management
The management of 1,2,3-Trichlorodibenzofuran is not regulated in isolation but as part of the broader group of polychlorinated dibenzofurans (PCDFs) and dioxin-like compounds. These compounds are recognized for their toxicity, persistence, and ability to bioaccumulate, leading to the establishment of a comprehensive international and national regulatory landscape aimed at minimizing their environmental release and human exposure.
Q & A
Q. What analytical methods are recommended for detecting 1,2,3-Trichlorodibenzofuran in environmental samples?
High-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometric detection is widely used. A validated method involves a mobile phase of acetonitrile, water, and glacial acetic acid (70:30:0.1) to separate chlorinated dibenzofurans. Standard solutions of structurally similar compounds (e.g., 2,4,8-trichlorodibenzofuran) are prepared in methanol at concentrations of 0.5–1.0 mg/mL for calibration . Solid surface-room temperature phosphorescence (SS-RTP) methods, optimized for 2,4,6-trichlorodibenzofuran, may also be adaptable. These require filter paper treated with sodium lauryl sulfate and thallium nitrate as a heavy atom salt, achieving detection limits as low as 34 ng .
Q. How can researchers address challenges in synthesizing this compound for controlled studies?
Synthesis typically involves halogenation or substitution reactions. For example, chlorination of dibenzofuran precursors using chlorine donors under controlled conditions (e.g., UV light or catalysts). Polar aprotic solvents like dimethylformamide (DMF) and reagents such as sodium methoxide are employed to introduce chlorine atoms at specific positions. Post-synthesis purification via column chromatography or recrystallization ensures isomer purity .
Advanced Research Questions
Q. How does the chlorination pattern influence the biodegradation efficiency of trichlorodibenzofurans in white-rot fungal systems?
Studies on 2,4,8-trichlorodibenzofuran show that degradation by Phlebia brevispora produces monohydroxylated and monomethoxylated metabolites, indicating oxidative cleavage. Degradation rates depend on the number and position of chlorine substituents. For instance, 1,2,6,7-tetrachlorodibenzo-p-dioxin degrades faster than 2,3,7-trichlorodibenzo-p-dioxin due to steric effects. While this compound-specific data are limited, analogous work suggests ortho-substituted chlorines may hinder enzymatic access, reducing degradation efficiency .
Q. What methodologies resolve contradictions in degradation data between trichlorodibenzofuran isomers?
Comparative studies using isomeric standards and controlled fungal cultures (e.g., Cerrena sp. F0607) are critical. For example, Phlebia lindtneri degrades 1,2,6,7-tetrachlorodibenzo-p-dioxin but not 1,3,6,8-tetrachlorodibenzo-p-dioxin, highlighting positional sensitivity. Researchers should standardize parameters such as fungal strain, incubation time, and substrate concentration. Metabolite profiling via LC-MS or NMR can clarify pathway discrepancies .
Q. What in silico approaches predict the environmental persistence of this compound compared to other isomers?
Quantitative structure-activity relationship (QSAR) models analyze chlorine substitution patterns, hydrophobicity (log P), and electronic parameters. For example, higher ortho-chlorination correlates with increased resistance to microbial attack. Computational tools like EPI Suite estimate half-lives in soil/water, though experimental validation using spiked environmental matrices (e.g., soil extracts) remains essential .
Data Contradictions and Validation
Q. Why do some studies report conflicting degradation rates for trichlorodibenzofurans?
Variability arises from differences in fungal species, substrate preparation, and analytical techniques. For instance, Phlebia brevispora degrades 2,4,8-trichlorodibenzofuran but not 1,3,6,8-tetrachlorodibenzo-p-dioxin, whereas Phlebia lindtneri shows the opposite trend. Rigorous method replication and inter-laboratory validation are necessary to resolve such contradictions .
Methodological Recommendations
Q. How should researchers optimize solid-phase extraction (SPE) for this compound in complex matrices?
Use SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents. Pre-condition with methanol and water, then elute with dichloromethane:acetone (1:1). Matrix effects can be mitigated by adding isotopically labeled internal standards (e.g., ¹³C-1,2,3-Trichlorodibenzofuran) prior to extraction .
Notes on Evidence Limitations
- Current evidence focuses on isomers like 2,4,6-, 2,4,7-, and 2,4,8-trichlorodibenzofuran. Direct data on this compound are sparse, necessitating extrapolation from structural analogs.
- Analytical methods (e.g., SS-RTP) require validation for this compound due to potential differences in photophysical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
